molecular formula C13H16N2S B6291268 (R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1899061-68-7

(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Cat. No.: B6291268
CAS No.: 1899061-68-7
M. Wt: 232.35 g/mol
InChI Key: UAPPJNKVYZLCEP-NSHDSACASA-N
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Description

(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a chiral, high-value chemical building block belonging to the benzo[d]imidazo[2,1-b]thiazole class of fused heterocycles. This scaffold is recognized in medicinal chemistry as a privileged structure due to its extensive biological profile and presence in several bioactive molecules . Researchers value this specific (R)-enantiomer for its potential in designing and synthesizing novel therapeutic agents. The imidazo[2,1-b]thiazole core is a key structural component in drugs like Levamisole and has been widely explored for its diverse pharmacological activities, including antitumor, antitubercular, antibacterial, and antifungal properties . In anticancer research, derivatives of this scaffold have demonstrated significant promise as tubulin polymerization inhibitors, a mechanism crucial for disrupting cell division in proliferating cancer cells . Studies on similar compounds have shown the ability to induce G2/M-phase cell cycle arrest and promote apoptosis, or programmed cell death, in various mammalian cancer cell lines, including pancreatic and cervical cancers . Concurrently, in infectious disease research, benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have emerged as potent and selective anti-mycobacterial agents, showing significant activity against Mycobacterium tuberculosis (Mtb) H37Ra by potentially inhibiting essential bacterial enzymes like Pantothenate synthetase . The tert-butyl group on the chiral center contributes to the molecule's stereochemistry and can influence its pharmacokinetic properties and binding affinity to biological targets. This product is intended for research and development applications only in fields such as medicinal chemistry, hit-to-lead optimization, and preclinical studies. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2R)-2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-13(2,3)11-8-15-9-6-4-5-7-10(9)16-12(15)14-11/h4-7,11H,8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPPJNKVYZLCEP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Intermediates with Carbonyl Compounds

The imidazo[2,1-b]thiazole core is typically constructed via sequential cyclization. A foundational approach involves reacting 2-aminothiazole derivatives with carbonyl-containing reagents. For example, ethyl-2-aminothiazole-4-carboxylate undergoes cyclization with phenacyl bromides in ethanol under reflux to form intermediates with the fused imidazo-thiazole system . Subsequent hydrolysis with lithium hydroxide yields carboxylic acid derivatives, which are coupled with sulfonyl piperazines via EDCI/HOBt-mediated amide formation .

Key considerations:

  • Solvent and temperature : Ethanol or ethyl acetate under reflux (70–80°C) optimizes ring closure .

  • Catalysts : Triethylamine facilitates deprotonation, enhancing nucleophilic attack during cyclization .

  • Yield : Reported yields for analogous imidazo[2,1-b]thiazoles range from 55% to 79% .

Asymmetric Catalysis for Stereocontrol

Introducing the tert-butyl group with (R)-configuration necessitates chiral induction. Asymmetric Mannich reactions using (S)-N-tert-butanesulfinyl trifluoroacetaldimine as a chiral auxiliary achieve >99:1 diastereomeric ratio (dr) . The tert-butanesulfinyl group directs nucleophilic addition to the imine, followed by acidic cleavage to yield enantiomerically pure amines.

Mechanistic insights :

  • The sulfinyl group’s steric bulk biases nucleophile approach, favoring the (R)-configured product .

  • Trifluoroacetaldimine enhances electrophilicity, accelerating imine formation .

One-Pot Synthesis via Copper-Catalyzed Cyclization

A streamlined one-pot method employs Cu(OAc)₂ and phenyliodine bis(trifluoroacetate) (PIFA) to assemble the benzimidazo[2,1-b]thiazoline scaffold . Propargylic amines react with aryl isothiocyanates, undergoing addition, cyclization, and oxidative coupling.

Reaction conditions :

  • Catalysts : Cu(OAc)₂ (10 mol%) and PIFA (2 equiv) at room temperature .

  • Scope : Tolerates electron-donating and withdrawing substituents on the aryl group .

  • Post-modification : Oxidation with DDQ converts thiazolines to thiazoles .

tert-Butyl Group Introduction via Alkylation

The tert-butyl moiety is introduced via alkylation of a pre-formed imidazo[2,1-b]thiazole intermediate. tert-Butyl halides (e.g., tert-butyl bromide) react with the secondary amine of the dihydrothiazole under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization data :

ParameterConditionYield (%)
BaseK₂CO₃72
SolventDMF68
Temperature60°C75

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Diamine cyclizationHigh functional group toleranceMulti-step, moderate yields55–79
Asymmetric catalysisExcellent stereoselectivity (>99:1)Requires chiral auxiliaries60–75
One-pot synthesisRapid, fewer purification stepsLimited to specific substrates65–85
AlkylationDirect tert-butyl introductionCompeting elimination reactions68–75

Structural Confirmation and Characterization

Post-synthetic validation is critical. X-ray crystallography of related thiazole derivatives confirms planar geometries and cissoid configurations around exocyclic C=N bonds . For example, compound (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole exhibits a dihedral angle of 6.37° between thiazole and aryl rings . NMR (¹H, ¹³C) and mass spectrometry further corroborate molecular integrity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Physical Properties

PropertyValue
AppearanceSolid
SolubilityVaries by solvent
StorageRoom temperature recommended

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in human breast cancer cells by activating specific signaling pathways .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole was conducted using MCF-7 breast cancer cells. The results indicated that the compound inhibits cell cycle progression at the G0/G1 phase and promotes apoptosis through the mitochondrial pathway. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole was tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections .

Case Study 3: Neuroprotection in Cellular Models

Research focused on the neuroprotective effects of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole utilized SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. The findings revealed that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its therapeutic potential in neurodegenerative disease contexts .

Mechanism of Action

The mechanism of action of ®-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Name Substituents/Modifications Key Applications/Properties References
(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole tert-Butyl at C2, R-configuration Chiral organocatalysis, enantioselective synthesis
Levamisole (6S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole Antihelminthic, immunomodulatory agent
Benzo[d]imidazo[2,1-b]thiazole derivatives (e.g., 5l) 4-Chlorophenyl, acetamide substituents VEGFR2 inhibition, anticancer (MDA-MB-231 IC50 = 1.4 μM)
(R)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole Phenyl at C2, R-configuration Chiral catalyst for 1,5-benzothiazepine synthesis
Imidazo[2,1-b][1,3,4]thiadiazole derivatives (e.g., 10h) Dihydrobenzo[1,4]dioxin, indole substituents Anticancer, antimicrobial activities

Physicochemical Properties

Table 2: Physical and Stability Data

Compound Molecular Weight Melting Point (°C) Solubility/Stability References
(R)-2-(tert-Butyl)-...thiazole 232.34 Not reported Stable at 2–8°C (dark, inert)
Levamisole 204.31 60–62 Water-soluble hydrochloride salt
5l (VEGFR Inhibitor) ~550 (estimated) Not reported DMSO-soluble

Biological Activity

(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The structure of this compound includes a thiazole and imidazole ring system, which is crucial for its biological activity.

  • IUPAC Name : (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
  • Molecular Formula : C13H16N2S
  • Molecular Weight : 232.35 g/mol
  • CAS Number : 1899061-68-7
  • Purity : 97%

Biological Activity Overview

The biological activities of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole have been explored in various studies. These include:

  • Antimicrobial Activity : Compounds in the imidazo[2,1-b]thiazole class have demonstrated significant antibacterial and antifungal activities. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis and other pathogens .
  • Antiviral Activity : Some studies indicate that related compounds exhibit antiviral properties against viruses such as Coxsackie B4 and Feline herpes virus . The unique structure of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole may enhance its interaction with viral targets.
  • Anticancer Properties : Research has suggested that derivatives of imidazo[2,1-b]thiazole may possess anticancer activity against various cancer cell lines. The presence of the bulky tert-butyl group can influence its solubility and bioavailability, potentially enhancing its therapeutic effects .

Structure-Activity Relationship (SAR)

The structure of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole plays a pivotal role in its biological activity:

  • The tert-butyl group enhances lipophilicity and may improve cell membrane permeability.
  • The chiral center at the 2-position can significantly affect the compound's biological interactions and efficacy.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeEfficacy LevelReference
(R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazoleAntimicrobialModerate to High
Imidazo[2,1-b]thiazole Derivative 5a-cAntitubercularHigh
Imidazo[2,1-b]thiazole Derivative 6dAntiviralPotent

Case Study 1: Antitubercular Activity

A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antitubercular activity using the Microplate Alamar Blue Assay. Compounds similar to (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole showed promising results against Mycobacterium tuberculosis .

Case Study 2: Antiviral Properties

Research on various imidazo[2,1-b]thiazole derivatives highlighted their potential against viral infections. One study demonstrated that certain derivatives effectively inhibited the replication of Coxsackie B4 virus in vitro . This suggests that (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole could be a candidate for further antiviral drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for producing (R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole with high enantiomeric purity?

  • Answer : A solvent-free Friedel-Crafts acylation using Eaton's reagent (P₂O₅/CH₃SO₃H) enables efficient cyclization of precursors into imidazo[2,1-b]thiazole derivatives. Yields range from 90–96% with high selectivity. Key steps include refluxing at 80–100°C for 2–4 hours, monitored via TLC (silica gel, UV detection). Chiral resolution or asymmetric catalysis may be required to achieve enantiomeric purity . Alternative methods involve FeCl₃/ZnI₂-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketones, yielding fused derivatives under mild conditions (60°C, 12 h) .

Q. How can researchers validate the structural integrity of synthesized (R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole derivatives?

  • Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm stereochemistry and substituent positioning via ¹H/¹³C-NMR, focusing on tert-butyl group signals (δ ~1.3–1.5 ppm for CH₃) and dihydrothiazole protons (δ 3.5–4.5 ppm) .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns using ESI-MS or HRMS .
  • X-ray crystallography : Resolve absolute configuration for enantiopure compounds .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Answer : Screen against:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (H37Rv) or non-tuberculous mycobacteria (NTMs) using microplate Alamar Blue assays .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2 for hepatic cancer) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays for 15-lipoxygenase (15-LOX) or acetylcholinesterase (AChE) inhibition, comparing to standard inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Answer :

  • Modify substituents : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at positions 5 or 6 of the benzo[d]imidazo[2,1-b]thiazole core to assess impact on bioactivity .
  • Evaluate stereochemistry : Compare (R)- and (S)-enantiomers in biological assays to determine enantioselectivity .
  • Hybridization : Conjugate with triazole or thiadiazole moieties to enhance solubility or target affinity .
    • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational strategies are effective for predicting pharmacokinetics and target binding?

  • Answer :

  • ADMET prediction : Use SwissADME or QikProp to assess drug-likeness (Lipinski’s Rule of Five, Veber’s parameters). The compound’s low molecular weight (<500 Da) and moderate logP (~2–3) suggest oral bioavailability .
  • Molecular docking : Perform docking simulations (AutoDock Vina, Schrödinger) against targets like Glypican-3 (GPC-3) or pantothenate synthetase (MtPS). Prioritize compounds with binding energies < −8 kcal/mol and hydrogen bonds to catalytic residues .

Q. How should contradictory data in biological assays be resolved?

  • Answer :

  • Reproducibility checks : Validate results across multiple cell lines (e.g., HepG2 vs. MCF-7) or enzyme batches.
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, if a derivative shows antitumor activity but poor 15-LOX inhibition, explore off-target effects via proteome profiling .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish significant differences (p < 0.05) in dose-response curves .

Methodological Challenges

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Answer :

  • Optimize reaction conditions : Use microwave-assisted synthesis to reduce time (e.g., 70°C, 5 h vs. 24 h conventional heating) .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclization .
  • Workup improvements : Purify intermediates via column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How can aqueous solubility be enhanced without compromising bioactivity?

  • Answer :

  • Prodrug design : Introduce phosphate or PEGylated groups at the thiazole nitrogen to increase hydrophilicity .
  • Co-crystallization : Formulate with cyclodextrins (e.g., β-CD) or co-solvents (DMSO/PBS) for in vivo studies .

Data Presentation

Table 1 : Representative Biological Activities of Imidazo[2,1-b]thiazole Derivatives

DerivativeTargetIC₅₀/ MICKey Structural FeaturesReference
(R)-2-(tert-Butyl)...HepG2 cells12.5 μMtert-Butyl, dihydrothiazole
6-Phenyl derivative15-LOX0.8 μMPhenyl at C6
Triazole hybridM. tuberculosis4.2 μg/mLTriazole-carboxamide linkage

Figure 1 : Proposed binding pose of (R)-2-(tert-Butyl)... in GPC-3 active site (PDB: 1UZY), showing hydrogen bonds with Arg⁴⁵⁷ and hydrophobic interactions with tert-butyl group .

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